4-ブロモ-1H-インドール-2-カルボキサミド

概要

説明

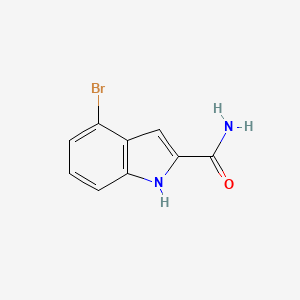

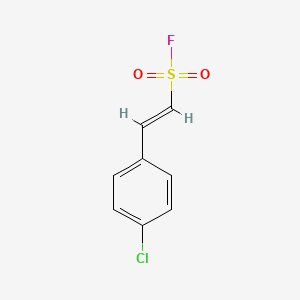

“4-bromo-1H-indole-2-carboxamide” is a compound that contains an indole core, which is a molecule consisting of a benzene ring fused to a pyrrole ring . The carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .

Synthesis Analysis

The synthesis of indole-2-carboxamide derivatives involves the coupling of 5-substituted indole-2-carboxylic acids with various amines in the presence of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent . Another method involves the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .

Molecular Structure Analysis

The molecular structure of “4-bromo-1H-indole-2-carboxamide” includes a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The InChI code for this compound is 1S/C9H7BrN2O/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H, (H2,11,13) .

Chemical Reactions Analysis

Indole-2-carboxamide derivatives have been found to exhibit strong enzyme inhibitory properties . They form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-bromo-1H-indole-2-carboxamide” are not specified in the retrieved data .

科学的研究の応用

抗ウイルス活性

4-ブロモ-1H-インドール-2-カルボキサミドを含むインドール誘導体は、有望な抗ウイルス活性を示しています。 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として調製および報告されています .

抗炎症活性

インドール誘導体は、そのin vivo抗炎症活性についても評価されています . これは、4-ブロモ-1H-インドール-2-カルボキサミドが、炎症性疾患の治療に使用される可能性があることを示唆しています。

抗がん活性

インドール誘導体は、癌細胞の治療のための生物活性化合物として使用されてきました . これは、4-ブロモ-1H-インドール-2-カルボキサミドが、癌治療に応用される可能性があることを示唆しています。

抗菌活性

インドール誘導体は、抗菌活性を有しています . これは、4-ブロモ-1H-インドール-2-カルボキサミドが、新規抗菌薬の開発に使用される可能性があることを意味します。

抗糖尿病活性

インドール誘導体は、抗糖尿病活性を示しています . これは、4-ブロモ-1H-インドール-2-カルボキサミドが、糖尿病の治療に使用される可能性があることを示唆しています。

医薬品中間体

関連化合物である4-ブロモインドールは、医薬品中間体として使用されます . これは、4-ブロモ-1H-インドール-2-カルボキサミドも、さまざまな医薬品の合成における中間体として使用される可能性があることを示唆しています。

作用機序

Target of Action

4-Bromo-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .

Mode of Action

The presence of a carboxamide moiety in indole derivatives, such as 4-bromo-1H-indole-2-carboxamide, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its targets can result in changes in the biological activities of these targets.

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-bromo-1H-indole-2-carboxamide may affect multiple biochemical pathways and have diverse downstream effects.

Pharmacokinetics

It’s worth noting that the inherent high lipophilicity of certain indole derivatives likely endows them with facilitated diffusion through lipid-rich bilayers , which could impact the bioavailability of 4-bromo-1H-indole-2-carboxamide.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s plausible that 4-bromo-1H-indole-2-carboxamide could have diverse molecular and cellular effects.

Safety and Hazards

将来の方向性

Indole-2-carboxamide derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The experimental results of the synthesized compounds promote us to consider this series as a starting point for the development of novel and more potent antibacterial agents in the future .

特性

IUPAC Name |

4-bromo-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDSQMKXKAUVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)N)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955978-73-1 | |

| Record name | 4-bromo-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)

![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)

![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)

![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)

![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)

![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576575.png)